![molecular formula C15H15BrN2O2 B5862593 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide, also known as Br-PBP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cannabinoids. Br-PBP has gained interest in the scientific community due to its potential therapeutic applications and its effects on the endocannabinoid system.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide involves the activation of the CB1 and CB2 receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has a high affinity for the CB1 and CB2 receptors, with an EC50 value of 0.28 nM and 0.69 nM, respectively. In vivo studies in mice have shown that this compound produces cannabinoid-like effects such as hypothermia, catalepsy, and analgesia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and its status as a designer drug, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide could focus on its potential therapeutic applications, such as its use in the treatment of pain, anxiety, and other neurological disorders. Additionally, further studies could investigate the pharmacokinetics and toxicology of this compound to better understand its safety and efficacy.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furancarboxylic acid with 4-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide has been used in scientific research to investigate its effects on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound has been shown to bind to the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGYHYXEIIENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

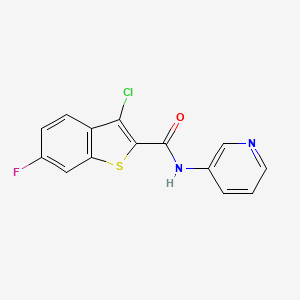
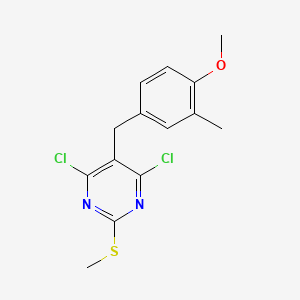

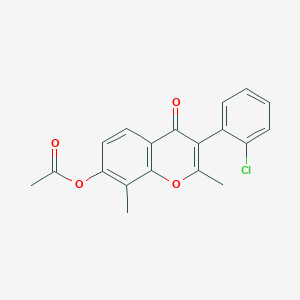

![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
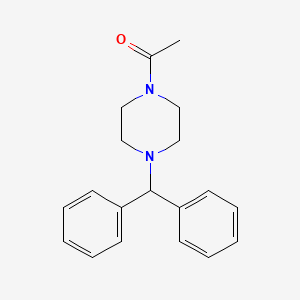
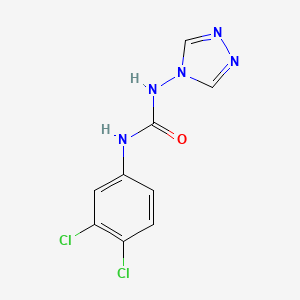
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
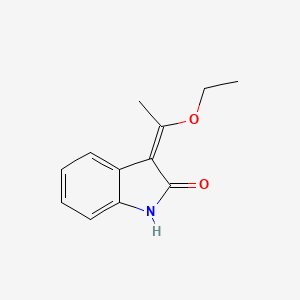
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)